molecular formula C22H23NO3 B5581231 4-benzyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-piperidinol

4-benzyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-piperidinol

Cat. No.: B5581231
M. Wt: 349.4 g/mol
InChI Key: SQAXUEGCPPDJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-piperidinol is a useful research compound. Its molecular formula is C22H23NO3 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.16779360 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

One study investigated the disposition and metabolism of SB-649868, a compound structurally related to "4-benzyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-piperidinol", highlighting its potential for treating insomnia. This research provides insight into the pharmacokinetics of such compounds, including their elimination pathways and metabolic profiles (Renzulli et al., 2011).

Sigma Receptor Ligands

A study focused on the synthesis and evaluation of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] compounds for their binding properties to sigma receptors, which are implicated in several neurological disorders. These compounds, related to "this compound", showed significant affinity and selectivity, demonstrating potential for therapeutic applications (Maier & Wünsch, 2002).

Antibacterial and Anti-inflammatory Agents

Research into novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has unveiled potent bacterial biofilm and MurB enzyme inhibitors. This study showcases the antimicrobial potential of benzofuran derivatives, which could inform the development of new treatments for bacterial infections (Mekky & Sanad, 2020).

Synthesis and Anti-Acetylcholinesterase Activity

Another line of research has produced 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, investigating their anti-acetylcholinesterase activity. Such compounds offer insights into the design of potential treatments for conditions like Alzheimer's disease by inhibiting enzymes that break down neurotransmitters (Sugimoto et al., 1990).

Properties

IUPAC Name

(4-benzyl-4-hydroxypiperidin-1-yl)-(2-methyl-1-benzofuran-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-16-13-19-14-18(7-8-20(19)26-16)21(24)23-11-9-22(25,10-12-23)15-17-5-3-2-4-6-17/h2-8,13-14,25H,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAXUEGCPPDJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C(=O)N3CCC(CC3)(CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.